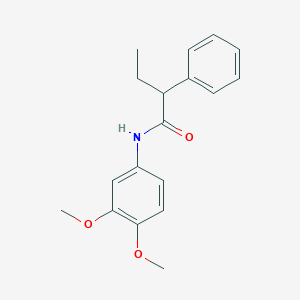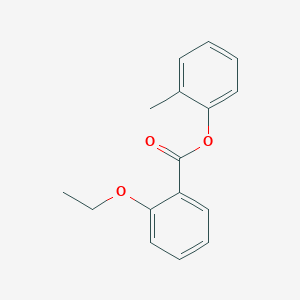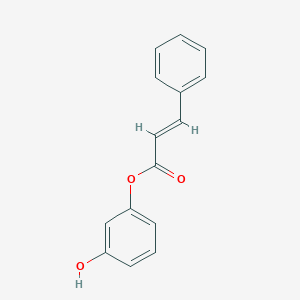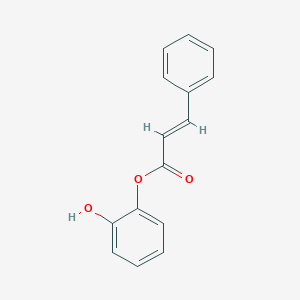![molecular formula C14H15NO3S B290568 N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide, commonly known as HEPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEPS is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
HEPS exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. HEPS selectively inhibits the activity of COX-2 enzymes, which are induced during inflammation, while sparing the activity of COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
HEPS has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. HEPS has also been found to reduce the migration of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
HEPS has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. HEPS also exhibits good solubility in water, which makes it easy to use in various experimental settings. However, there are also some limitations associated with the use of HEPS in lab experiments. For example, HEPS can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving HEPS. One area of interest is the potential use of HEPS in the treatment of cancer. Further studies are needed to determine the efficacy of HEPS in inhibiting tumor growth in vivo and to elucidate the underlying mechanisms of its anti-cancer effects. Another area of interest is the potential use of HEPS in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. HEPS has been found to exhibit neuroprotective effects in vitro, and further studies are needed to determine its potential therapeutic value in vivo. Additionally, further studies are needed to explore the potential use of HEPS in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease.
Synthesis Methods
HEPS can be synthesized through a multi-step process that involves the reaction of 3-(1-hydroxyethyl)aniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to further reactions to yield the final product, HEPS.
Scientific Research Applications
HEPS has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory conditions such as arthritis and other autoimmune diseases. HEPS has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of tumor cells in vitro.
properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11(16)12-6-5-7-13(10-12)15-19(17,18)14-8-3-2-4-9-14/h2-11,15-16H,1H3 |
InChI Key |
KAOARTXNSKYNKL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
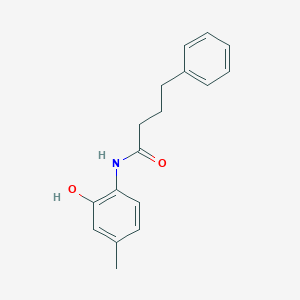
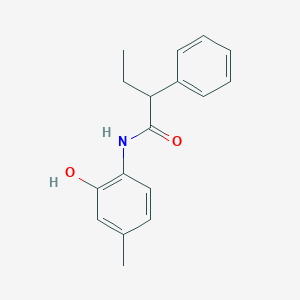

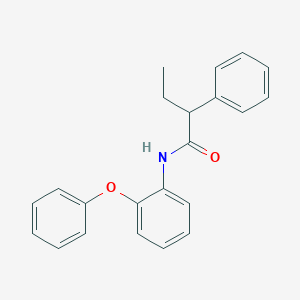
![N-{2-methyl-5-[(2-phenylbutanoyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B290499.png)
